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Compound of Interest

Compound Name: 3-Methyl-7-propylxanthine

Cat. No.: B028930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of the neuropharmacology of xanthine

derivatives. It delves into their mechanisms of action, quantitative effects on key molecular

targets, and the experimental methodologies used to elucidate these properties. This document

is intended to serve as a valuable resource for researchers, scientists, and professionals

involved in drug discovery and development in the field of neuroscience.

Core Mechanisms of Action
Xanthine derivatives, a class of alkaloids that includes naturally occurring compounds like

caffeine, theophylline, and theobromine, exert their primary neuropharmacological effects

through two main mechanisms:

Antagonism of Adenosine Receptors: Xanthines are competitive antagonists at adenosine

receptors, particularly the A1 and A2A subtypes, which are widely distributed in the central

nervous system (CNS).[1][2] Adenosine is a neuromodulator that generally has inhibitory

effects on neuronal activity.[3] By blocking these receptors, xanthines disinhibit neuronal

firing, leading to the well-known stimulant effects.[3]

Inhibition of Phosphodiesterases (PDEs): Xanthines can also act as non-selective inhibitors

of phosphodiesterases, enzymes that break down intracellular second messengers like

cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]

[3][4] This leads to an accumulation of cAMP and cGMP, which can influence a variety of
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downstream signaling pathways. However, the concentrations required for significant PDE

inhibition are generally higher than those needed for adenosine receptor antagonism.[3]

Quantitative Data on Xanthine Derivatives
The following tables summarize the binding affinities (Ki) of common xanthine derivatives for

human adenosine receptors and their inhibitory concentrations (IC50) for various

phosphodiesterases. This quantitative data is essential for comparing the potency and

selectivity of these compounds.

Table 1: Binding Affinities (Ki, µM) of Xanthine Derivatives at Human Adenosine Receptors

Compound
A1 Receptor Ki
(µM)

A2A Receptor
Ki (µM)

A2B Receptor
Ki (µM)

A3 Receptor Ki
(µM)

Caffeine 10.7 9.56 10.4 13.3

Theophylline 6.77 6.7 9.07 22.3

Paraxanthine 21 (r) 19.4 (r) 4.5 >100 (r)

Theobromine 105 (r) >250 (r) 130 >100 (r)

1,3-Diethyl-8-

phenylxanthine
- 0.2 - -

1,3-Dipropyl-8-

(2-amino-4-

chlorophenyl)xan

thine (PACPX)

0.0003 - 0.0086 - - -

(r) denotes data

from rat studies.

Data compiled

from multiple

sources.[5][6]

Table 2: Inhibitory Concentrations (IC50, µM) of Xanthine Derivatives for Phosphodiesterase

(PDE) Isoforms
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Compound PDE1 PDE2 PDE3 PDE4 PDE5

Caffeine 480 710 >100 >100 690

Theophylline 280 270 380 150 630

Propentofyllin

e
- 20 Modest

Marked

Selectivity
-

Pentoxifylline Inhibited - Modest Modest -

Data

compiled

from multiple

sources.[4][6]

Key Signaling Pathways
The primary signaling pathway affected by neuropharmacologically relevant concentrations of

xanthine derivatives is the adenosine receptor signaling cascade. The following diagram

illustrates the antagonistic action of xanthines at A1 and A2A receptors.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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